molecular formula C32H28N4O5 B11432421 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11432421
M. Wt: 548.6 g/mol
InChI Key: XDXNYGIPUGJQEC-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the ethylphenyl and nitrophenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Methylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • **3-(4-Isopropylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H28N4O5

Molecular Weight

548.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C32H28N4O5/c1-2-22-11-14-26(15-12-22)35-31(38)28-16-13-25(30(37)33-18-17-23-7-4-3-5-8-23)20-29(28)34(32(35)39)21-24-9-6-10-27(19-24)36(40)41/h3-16,19-20H,2,17-18,21H2,1H3,(H,33,37)

InChI Key

XDXNYGIPUGJQEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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